molecular formula C16H21N3O2 B2892115 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide CAS No. 2034390-44-6

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2892115
CAS RN: 2034390-44-6
M. Wt: 287.363
InChI Key: YIJVCBOXBCMUEI-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies.

Scientific Research Applications

Coordination Chemistry

Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This is demonstrated through the synthesis and characterization of complexes with Co(II) and Cu(II) ions, which form various supramolecular architectures via hydrogen bonding interactions. These complexes highlight the potential for designing antioxidant agents using acetamide derivatives as ligands (Chkirate et al., 2019).

Corrosion Inhibition

Studies on the electrochemical behavior of imidazoline and its related compounds indicate their effectiveness as corrosion inhibitors. The ability of these compounds to coordinate with metal surfaces, particularly through nitrogen atoms, underscores their utility in protecting metals from corrosion in acidic media (Cruz et al., 2004).

Synthetic Methodology

Research into the synthesis of optically active 1H-imidazole 3-oxides from amino acid esters reveals the versatility of these compounds in organic synthesis. These derivatives can undergo various transformations, including sulfur-transfer reactions and reductions, to yield novel compounds with potential pharmaceutical applications (Jasiński et al., 2008).

Catalysis

Manganese(II) complexes of imidazole-based acetamide have been evaluated as catalysts for alkene epoxidation, showcasing the potential of acetamide derivatives in homogeneous and heterogenized catalysis. These findings suggest avenues for enhancing catalytic efficiency and selectivity in oxidation reactions (Serafimidou et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that imidazole, a core component of the compound, is a five-membered heterocyclic moiety that is known to be the basic core of some natural products such as histidine, purine, and histamine . These substances play crucial roles in various biological processes, suggesting that the compound may interact with similar targets.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Pharmacokinetics

The presence of the imidazole moiety, which is highly soluble in water and other polar solvents , may influence its bioavailability. This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of imidazole-containing compounds can be influenced by various conditions

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-14-3-2-4-15(11-14)12-16(20)18-6-9-21-10-8-19-7-5-17-13-19/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVCBOXBCMUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

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